5-[[3-Carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[3-Carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid is a complex organic compound characterized by its multiple aromatic rings and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-Carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the phenylethynyl intermediate: This step involves the reaction of phenylacetylene with a suitable halogenated benzene derivative under palladium-catalyzed coupling conditions (e.g., Sonogashira coupling).
Aldol condensation: The phenylethynyl intermediate undergoes aldol condensation with a benzaldehyde derivative to form the corresponding α,β-unsaturated carbonyl compound.
Amine formation: The α,β-unsaturated carbonyl compound is then reacted with an amine to form the imine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine groups, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinones, carboxylic acids, and other oxidized aromatic compounds.
Reduction: Amines and reduced aromatic derivatives.
Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis and materials science.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive molecules. Its structural complexity allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of multiple aromatic rings and functional groups enables interactions with biological macromolecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structural features contribute to the properties of these materials, including thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-[[3-Carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple functional groups allow for binding to active sites, modulation of enzyme activity, and alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzoic acid
- 3-Carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methylbenzoic acid
- 2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzoic acid
Uniqueness
The uniqueness of 5-[[3-Carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid lies in its combination of multiple phenylethynyl groups and carboxylic acid functionalities. This structural complexity allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various scientific research applications.
Properties
IUPAC Name |
5-[[3-carboxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30N2O4/c48-44(49)40-28-38(23-25-42(40)46-30-36-19-15-34(16-20-36)13-11-32-7-3-1-4-8-32)27-39-24-26-43(41(29-39)45(50)51)47-31-37-21-17-35(18-22-37)14-12-33-9-5-2-6-10-33/h1-10,15-26,28-31H,27H2,(H,48,49)(H,50,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHLOQAOZOASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=CC5=CC=C(C=C5)C#CC6=CC=CC=C6)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.